3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Description
The compound 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide features a propanamide backbone with an indole moiety at the 3-position and a quinazolinone-sulfanylidene group as the N-substituent. The indole moiety is a common pharmacophore in bioactive molecules, while the quinazolinone-sulfanylidene group introduces unique electronic and steric properties.
Properties
CAS No. |
422275-74-9 |
|---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.42 |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24) |
InChI Key |
BLIDEKIMTFPWPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which combine an indole moiety with a quinazoline derivative. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by various research findings and data.
Structural Characteristics
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related indolylquinazolinones possess low minimum inhibitory concentrations (MICs) against resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of as low as 0.98 μg/mL against MRSA, highlighting its potential as an effective antimicrobial agent .
Anticancer Activity
The compound also shows promise in anticancer applications. In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including A549 cells (lung cancer). The mechanism of action involves the disruption of cellular signaling pathways, potentially through the inhibition of specific kinases involved in tumor growth .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.98 μg/mL (MRSA) | Effective against resistant strains |
| Anticancer | A549 cells | IC50 not specified | Significant antiproliferative activity |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The quinazoline moiety is known to inhibit several kinases involved in cancer progression.
- Disruption of Biofilm Formation : The compound may inhibit biofilm formation in bacteria, which is crucial for persistent infections.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to key proteins involved in bacterial resistance mechanisms and cancer cell proliferation .
Case Studies
In a study focusing on antibacterial compounds derived from indole and quinazoline structures, several derivatives were synthesized and evaluated for their biological activities. Among these, a specific derivative showed remarkable efficacy against both Gram-positive and Gram-negative bacteria, demonstrating the versatility and potential therapeutic applications of indole-based compounds .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural differences between the target compound and key analogs from the evidence:
Key Observations :
Trends :
- Bulky or electron-deficient substituents (e.g., trifluoromethyl in 3q ) reduce yields due to steric hindrance.
- Ureido derivatives (e.g., ) require multi-step synthesis but achieve moderate yields (40–44%) .
Anti-Inflammatory Activity
- FPR2 Agonists: Ureido-propanamides (e.g., (S)-9a) exhibit nanomolar potency (EC₅₀ = 12 nM) and >100-fold selectivity over FPR1, making them promising for resolving inflammation .
Antiparasitic Activity
- Anti-Chagas Agents: Pyridinyl-propanamides (3n–3q) inhibit Trypanosoma cruzi CYP51 (IC₅₀ = 0.8–2.1 µM) . The target compound’s thione group could enhance metal-binding affinity for similar targets.
Metabolic Stability
Physicochemical and Spectroscopic Data
Notes:
Q & A
Q. What synthetic strategies are effective for synthesizing 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions between indole and quinazoline precursors. Key steps include:
- Step 1 : Activation of the quinazoline core via thiolation or sulfanyl group introduction under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling with the indole-propanamide moiety using carbodiimide-based reagents (e.g., HBTU or DCC) in anhydrous DMSO or THF .
- Optimization : Reaction yields improve with pH control (7.5–8.5) and temperature modulation (60–80°C). Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Critical for verifying proton environments (e.g., indole NH at δ 10.5–11.0 ppm, quinazoline C=O at δ 165–170 ppm) and carbon backbone .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns .
- HPLC : Quantifies purity (>95% recommended) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What structural features dictate the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The sulfanylidene group enhances water solubility via hydrogen bonding. Use DMSO stock solutions (10 mM) diluted in PBS for in vitro assays .
- Stability : Degradation under acidic conditions (pH < 5) is mitigated by storing lyophilized powder at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibition?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinazoline ring to enhance binding to kinase ATP pockets. Test derivatives via ATPase activity assays .
- Data Analysis : Compare IC₅₀ values across analogs (e.g., 3q in showed 17% yield but higher potency). Use ANOVA to resolve contradictions between enzymatic and cellular assays .
Q. What computational methods predict interactions with formyl peptide receptors (FPRs)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to FPR2. Key interactions include hydrogen bonds with Arg³⁴⁵ and π-π stacking with indole .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can contradictory data in cytotoxicity and selectivity profiles be resolved?
- Methodological Answer :
- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HepG2) with controls for off-target effects .
- Metabolomic Profiling : Use LC-MS to identify metabolite interference (e.g., glutathione adducts) that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
